molecular formula C14H15N3O3 B7773459 CID 5763582

CID 5763582

Cat. No. B7773459
M. Wt: 273.29 g/mol
InChI Key: YJKMMFLHVRELSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5763582 is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5763582 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5763582 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5763582 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, Sodium borohydride, Methanol, Hydrochloric acid

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 g, 4.6 mmol) and 2-amino-4-methylpyridine (0.7 g, 5.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the crude product., Step 5: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.3 g, 8.0 mmol)., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Quench the reaction by adding water (10 mL) and stirring for 30 minutes., Step 8: Filter the precipitate and wash with water., Step 9: Dry the product under vacuum to obtain the final product, CID 5763582.

properties

IUPAC Name

5-[(benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKMMFLHVRELSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNCC2=CC=CC=C2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNCC2=CC=CC=C2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5763582

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